molecular formula C21H33NO5 B14269122 (3Z)-3-(1-(Decylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione CAS No. 132758-33-9

(3Z)-3-(1-(Decylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione

Cat. No.: B14269122
CAS No.: 132758-33-9
M. Wt: 379.5 g/mol
InChI Key: WGGMPSMSUZSMDL-UHFFFAOYSA-N
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Description

(3Z)-3-(1-(Decylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione is a synthetic organic compound that belongs to the class of pyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(1-(Decylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Decylamino Group: This step involves the substitution of a hydrogen atom with a decylamino group, often using decylamine as a reagent.

    Hydroxylation and Propanoylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(1-(Decylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The decylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction may yield a diol.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-(1-(Decylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research into its mechanism of action and potential therapeutic applications is ongoing.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of (3Z)-3-(1-(Decylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-(1-(Octylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione
  • (3Z)-3-(1-(Dodecylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione

Uniqueness

(3Z)-3-(1-(Decylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione is unique due to its specific decylamino group, which imparts distinct physicochemical properties. This makes it suitable for applications where longer alkyl chains are beneficial, such as in enhancing lipophilicity or membrane permeability.

Properties

CAS No.

132758-33-9

Molecular Formula

C21H33NO5

Molecular Weight

379.5 g/mol

IUPAC Name

3-(N-decyl-C-ethylcarbonimidoyl)-4,6-dihydroxy-5-propanoylpyran-2-one

InChI

InChI=1S/C21H33NO5/c1-4-7-8-9-10-11-12-13-14-22-15(5-2)17-19(24)18(16(23)6-3)21(26)27-20(17)25/h24,26H,4-14H2,1-3H3

InChI Key

WGGMPSMSUZSMDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN=C(CC)C1=C(C(=C(OC1=O)O)C(=O)CC)O

Origin of Product

United States

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